molecular formula C15H21Cl2N3O2 B13257047 ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride

ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride

Cat. No.: B13257047
M. Wt: 346.2 g/mol
InChI Key: QBXIOIOOGJTGCS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride is a chemical compound with a complex structure that includes a pyrazole ring

Preparation Methods

The synthesis of ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride typically involves the reaction of ethyl 2-aminoacetate with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate: This compound lacks the phenyl group, which may affect its chemical and biological properties.

    Methyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.

    2-Amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid: The free acid form may exhibit different pharmacokinetic properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21Cl2N3O2

Molecular Weight

346.2 g/mol

IUPAC Name

ethyl 2-amino-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetate;dihydrochloride

InChI

InChI=1S/C15H19N3O2.2ClH/c1-4-20-15(19)14(16)13-10(2)17-18(11(13)3)12-8-6-5-7-9-12;;/h5-9,14H,4,16H2,1-3H3;2*1H

InChI Key

QBXIOIOOGJTGCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC=C2)C)N.Cl.Cl

Origin of Product

United States

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